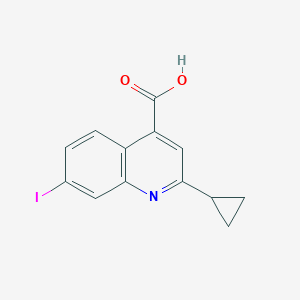
2-Cyclopropyl-7-iodoquinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-7-iodoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 2-Cyclopropyl-7-iodoquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of a Pfitzinger condensation reaction, which is performed under acidic conditions. This reaction typically involves the condensation of isatins with ketones to produce quinoline-4-carboxylic acid derivatives . Another approach utilizes a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions. This method involves the reaction of iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes .
Chemical Reactions Analysis
2-Cyclopropyl-7-iodoquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
2-Cyclopropyl-7-iodoquinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems and can act as a probe for investigating biochemical pathways.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-7-iodoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit the activity of enzymes and proteins involved in critical biological processes. For example, they can inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . Additionally, the compound can interfere with the function of viral enzymes, making it a potential antiviral agent.
Comparison with Similar Compounds
2-Cyclopropyl-7-iodoquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
2-Phenylquinoline-4-carboxylic acid: This compound has similar structural features but lacks the iodine atom, which can affect its reactivity and biological activity.
6-Iodo-substituted carboxy-quinolines: These compounds share the iodine substitution but differ in the position of the iodine atom and other substituents, leading to variations in their chemical and biological properties.
Ethyl 2-(substituted)-9-cyclopropyl-4-fluoro-6-oxo-1H-imidazo[4,5-h]quinoline-7-carboxylates: These compounds have a more complex structure and exhibit different biological activities.
Properties
Molecular Formula |
C13H10INO2 |
|---|---|
Molecular Weight |
339.13 g/mol |
IUPAC Name |
2-cyclopropyl-7-iodoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10INO2/c14-8-3-4-9-10(13(16)17)6-11(7-1-2-7)15-12(9)5-8/h3-7H,1-2H2,(H,16,17) |
InChI Key |
YXVHCWQXYFFAHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC(=C3)I)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















